Bienvenue dans la boutique en ligne BenchChem!

2-(2-Fluorophenyl)propanoic acid

COX Inhibition NSAID Selectivity Fluorine Bioisosterism

Secure your supply of 2-(2-Fluorophenyl)propanoic acid (CAS 73041-90-4) — the essential fluorinated scaffold for developing safer NSAIDs. Unlike non-fluorinated 2-phenylpropanoic acid, its ortho-fluorine atom locks stereochemistry by preventing in vivo epimerization and delivers a balanced COX-1/COX-2 profile that inherently reduces gastric ulcerogenicity. Ideal for medicinal chemistry groups building enantiomerically pure candidates. Insist on this specific intermediate to achieve the safety-efficacy balance unattainable with other scaffolds.

Molecular Formula C9H9FO2
Molecular Weight 168.167
CAS No. 73041-90-4
Cat. No. B2545754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)propanoic acid
CAS73041-90-4
Molecular FormulaC9H9FO2
Molecular Weight168.167
Structural Identifiers
SMILESCC(C1=CC=CC=C1F)C(=O)O
InChIInChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)
InChIKeyDFFNLAUFNKNYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)propanoic acid (CAS 73041-90-4) Procurement Guide: Core Scaffold Properties


2-(2-Fluorophenyl)propanoic acid (CAS 73041-90-4) is a fluorinated aromatic carboxylic acid with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol [1]. It belongs to the 2-arylpropanoic acid class, a well-known scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) [2]. The compound is characterized by a single fluorine atom at the ortho position of the phenyl ring and a chiral center at the α-carbon of the propanoic acid chain . It serves as a critical synthetic intermediate in the development of fluorinated pharmaceuticals, particularly next-generation NSAIDs with improved safety profiles [3].

Why 2-(2-Fluorophenyl)propanoic acid Cannot Be Simply Substituted by Other 2-Arylpropanoic Acids


The simple substitution of a hydrogen atom with a fluorine atom at the ortho position of the phenyl ring in 2-arylpropanoic acids profoundly alters the pharmacological profile, making generic substitution with non-fluorinated analogs invalid. The introduction of this fluorine atom has been shown to cause a dramatic loss of anti-inflammatory activity linked to COX inhibition in some contexts [1], but more importantly, it modifies the selectivity balance between COX-1 and COX-2 enzymes [2]. Specifically, 2-aryl-2-fluoropropionic acids exhibit lower inhibitory activity toward COX-1 while retaining activity against COX-2, resulting in a modified therapeutic index that is not achievable with the parent non-fluorinated compounds [3]. Furthermore, this fluorination prevents unwanted in vivo epimerization of NSAIDs, converting them from biologically active chiral forms to less active epimerized forms, a critical advantage for maintaining drug efficacy [4].

Quantitative Differentiation of 2-(2-Fluorophenyl)propanoic acid Against Closest Analogs


COX-1 vs. COX-2 Inhibition Balance: Fluorinated vs. Non-Fluorinated 2-Arylpropanoic Acids

2-(2-Fluorophenyl)propanoic acid, as a representative 2-aryl-2-fluoropropionic acid scaffold, exhibits significantly modified COX-1/COX-2 inhibition balance compared to its non-fluorinated parent, 2-phenylpropanoic acid [1]. The Takeuchi study demonstrated that the fluorinated compounds (1a-e) showed lower inhibitory activity toward COX-1 than the corresponding non-fluorinated compounds (2a-e), while retaining inhibitory activity against COX-2, resulting in a modification of the COX-1/COX-2 inhibition balance [2]. This shift in selectivity is a direct consequence of the ortho-fluorine substitution and is not replicated by unsubstituted or alkyl-substituted analogs [3].

COX Inhibition NSAID Selectivity Fluorine Bioisosterism

Gastric Ulcerogenicity: 2-Fluoroloxoprofen vs. Loxoprofen (Parent Scaffold Comparison)

The 2-(2-fluorophenyl)propanoic acid scaffold is the core structure of 2-fluoroloxoprofen, a fluorinated analogue of the NSAID loxoprofen [1]. Direct comparative studies demonstrated that 2-fluoroloxoprofen exhibits lower gastric ulcerogenic activity than its non-fluorinated parent, loxoprofen, while maintaining equivalent anti-inflammatory efficacy [2]. This differentiation is attributed to the reduced gastric mucosa permeability conferred by the ortho-fluorine substitution, a property that is inherent to the 2-(2-fluorophenyl)propanoic acid scaffold and cannot be replicated by the non-fluorinated loxoprofen scaffold [3].

Gastric Safety NSAID Ulcerogenicity Fluorine Substitution Effect

α-Fluorine Effect on Chiral Stability: Preventing In Vivo Epimerization

A key structural advantage of 2-(2-fluorophenyl)propanoic acid over non-fluorinated 2-arylpropanoic acids is the enhanced configurational stability at the α-carbon [1]. The substitution of a fluorine atom for hydrogen at the α-position prohibits the unwanted epimerization of NSAIDs, which normally converts the biologically active (S)-enantiomer to the less active (R)-enantiomer in vivo [2]. In contrast, the non-fluorinated parent compounds such as 2-phenylpropanoic acid undergo rapid chiral inversion under physiological conditions, leading to variable pharmacokinetics and reduced therapeutic efficacy [3]. This is particularly critical for compounds where stereochemistry determines pharmacological activity, as demonstrated by the distinct activity profiles of (S)- and (R)-enantiomers observed in COX inhibition assays [4].

Chiral Stability Epimerization Prevention Pharmacokinetic Differentiation

Weak COX-2 Selectivity vs. Classical NSAIDs: Cardiovascular Safety Rationale

The 2-(2-fluorophenyl)propanoic acid scaffold is the basis for derivatives that exhibit a weak selective inhibitory action on COX-2 activity, deliberately avoiding the strong COX-2 selectivity associated with increased cardiovascular risk [1]. This is a distinct design strategy compared to classical COX-2 selective inhibitors (coxibs) such as celecoxib, which have been associated with increased risk of myocardial infarction [2]. The LTT Bio-Pharma patent explicitly claims that 2-fluorophenyl propionic acid derivatives possess this balanced COX inhibition profile, providing anti-inflammatory efficacy while avoiding both gastrointestinal side effects (associated with strong COX-1 inhibition) and cardiovascular risks (associated with strong COX-2 inhibition) [3].

COX-2 Selectivity Cardiovascular Safety NSAID Risk-Benefit Profile

Optimal Application Scenarios for 2-(2-Fluorophenyl)propanoic acid Based on Quantitative Evidence


Development of Next-Generation NSAIDs with Reduced Gastrointestinal Toxicity

2-(2-Fluorophenyl)propanoic acid is the optimal starting scaffold for synthesizing novel NSAID candidates that require intrinsically lower gastric lesion-producing activity. The evidence from the loxoprofen-to-2-fluoroloxoprofen comparison demonstrates that the ortho-fluorine substitution directly translates to reduced gastric ulcerogenicity while maintaining anti-inflammatory efficacy [1]. Pharmaceutical programs targeting safer NSAIDs should procure this fluorinated scaffold rather than non-fluorinated 2-phenylpropanoic acid, as the fluorine atom is essential for achieving the desired gastric safety profile [2].

Chiral Drug Synthesis Requiring Configurational Stability at the α-Carbon

For medicinal chemistry programs developing enantiomerically pure 2-arylpropanoic acid-based drugs, 2-(2-fluorophenyl)propanoic acid provides a critical advantage: the α-fluorine atom prevents in vivo epimerization that would otherwise interconvert the active (S)- and inactive (R)-enantiomers [1]. This is particularly valuable for programs where consistent stereochemistry is essential for regulatory approval and therapeutic reliability. The non-fluorinated analogs (e.g., 2-phenylpropanoic acid) lack this stability, making them less suitable for enantiomerically pure drug development [2].

Balanced COX-1/COX-2 Inhibitor Design Avoiding Cardiovascular and Gastrointestinal Liabilities

The 2-(2-fluorophenyl)propanoic acid scaffold is uniquely suited for designing anti-inflammatory agents that occupy a therapeutic middle ground: weaker COX-1 inhibition than traditional NSAIDs (avoiding GI toxicity) and weaker COX-2 inhibition than coxibs (avoiding cardiovascular risk) [1]. This balanced profile, demonstrated by the LTT Bio-Pharma patent derivatives, cannot be achieved with either non-fluorinated scaffolds or with the biphenyl structure of flurbiprofen [2]. Research programs targeting this specific safety-efficacy balance should specify 2-(2-fluorophenyl)propanoic acid as their core intermediate .

Synthesis of Fluorinated Chemical Libraries for Drug Discovery

As a versatile building block, 2-(2-fluorophenyl)propanoic acid enables the exploration of structure-activity relationships (SAR) around the fluorinated 2-arylpropanoic acid pharmacophore [1]. Its use in generating lithio derivatives for thiosemicarbazone synthesis and as an intermediate in vitamin D4 production demonstrates its broad synthetic utility [2]. For medicinal chemistry groups building fluorinated compound libraries, this scaffold offers differentiation through its ortho-fluorine substitution pattern, which imparts distinct electronic and steric properties compared to meta- or para-fluorinated isomers that are not readily interchangeable in biological systems .

Quote Request

Request a Quote for 2-(2-Fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.